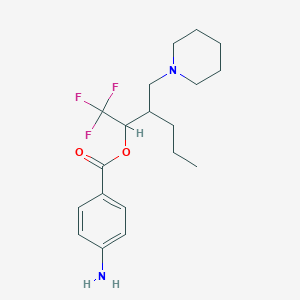
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate is a chemical compound with the molecular formula C19H27F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group, a piperidine ring, and an aminobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate:
Piperidine Ring Introduction: The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate.
Aminobenzoate Coupling: Finally, the aminobenzoate moiety is coupled to the intermediate through an esterification reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of an amino group.
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-methylbenzoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
1,1,1-Trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl 4-aminobenzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3892-70-4 |
|---|---|
Molecular Formula |
C19H27F3N2O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[1,1,1-trifluoro-3-(piperidin-1-ylmethyl)hexan-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C19H27F3N2O2/c1-2-6-15(13-24-11-4-3-5-12-24)17(19(20,21)22)26-18(25)14-7-9-16(23)10-8-14/h7-10,15,17H,2-6,11-13,23H2,1H3 |
InChI Key |
RURYPWLSKRBBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1CCCCC1)C(C(F)(F)F)OC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
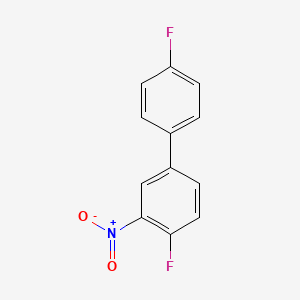
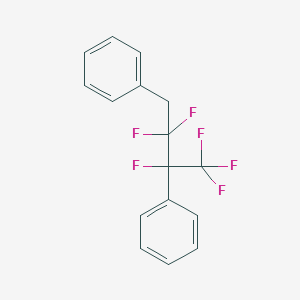

![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
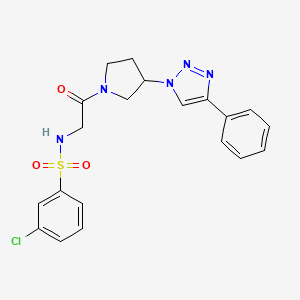
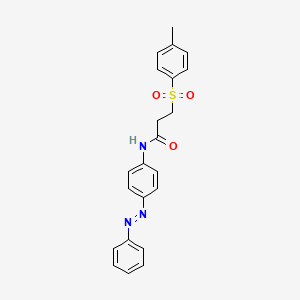
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
